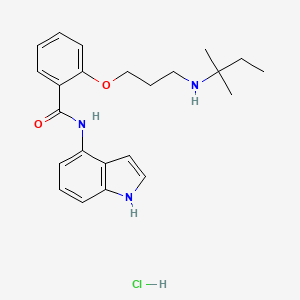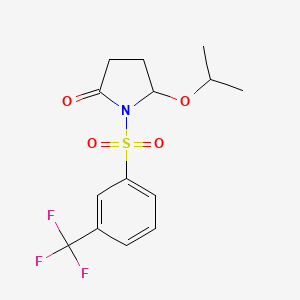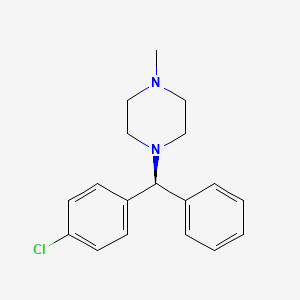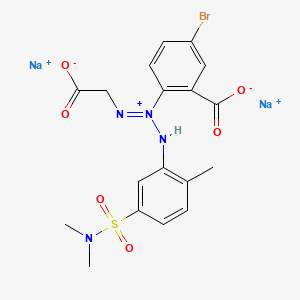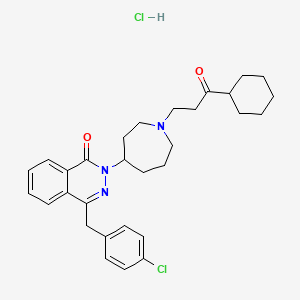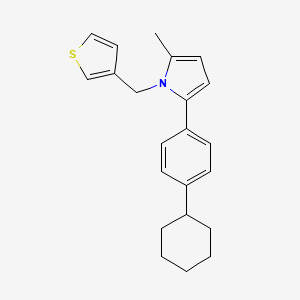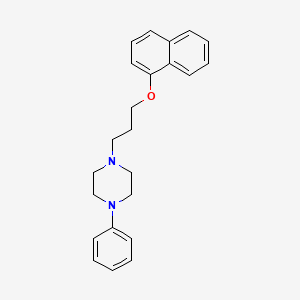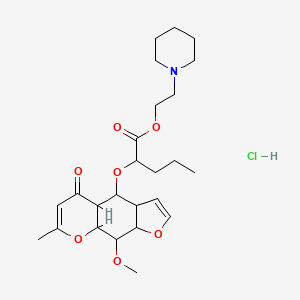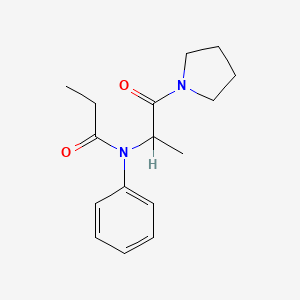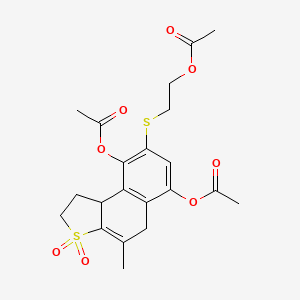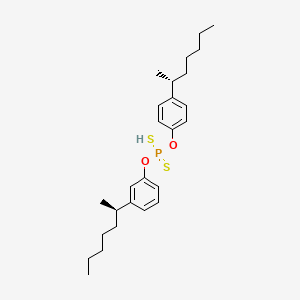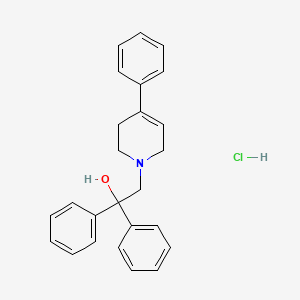
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride typically involves the reaction of pyridine derivatives with ethanol and triphenyl compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridineethanol derivatives: Compounds with similar structures but different substituents.
Triphenyl compounds: Molecules containing triphenyl groups with varying functional groups.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride is unique due to its specific combination of pyridine, ethanol, and triphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry
Properties
CAS No. |
96466-28-3 |
|---|---|
Molecular Formula |
C25H26ClNO |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1,1-diphenyl-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H25NO.ClH/c27-25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-26-18-16-22(17-19-26)21-10-4-1-5-11-21;/h1-16,27H,17-20H2;1H |
InChI Key |
FGEVWAMOWYBAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


